

A Comparative Guide to Cabotegravir Quantification Assays Across Research Laboratories

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Compound of Interest

Compound Name: Cabotegravir-d5

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published analytical methods for the quantification of Cabotegravir from various laboratories. While direct inter-laboratory cross-validation studies are not publicly available, this document summarizes and compares the performance of several validated assays, offering insights into their methodologies and performance characteristics.

The development of long-acting injectable antiretrovirals like Cabotegravir, an integrase strand transfer inhibitor (INSTI), marks a significant advancement in HIV-1 prevention and treatment. [1][2] Accurate quantification of Cabotegravir in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and clinical trials. [3][4] This guide details and compares various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methods developed and validated by different research institutions.

Comparative Analysis of Assay Performance

The following tables summarize the quantitative performance of Cabotegravir assays from different studies. These assays utilize various biological matrices, including human plasma, whole blood, and dried blood spots (DBS).

Table 1: Performance Characteristics of LC-MS/MS-Based Cabotegravir Assays

Laboratory/Study	Matrix	Linearity Range (ng/mL)	Intra-day Precision (%RSD /%CV)	Inter-day Precision (%RSD /%CV)	Accuracy (% Bias/Recovery)	Lower Limit of Quantification (LLOQ) (ng/mL)	Internal Standard	Reference
Radboud University Medical Center	Human EDTA Plasma	50 - 10,000	< 5.0%	< 5.0%	Within-day: 101%, Between-day: 101%	50	[2H3]-Cabotegravir	[3]
Weld et al. (UCLA)	Dried Blood Spots	25 - 20,000	4.70% - 10.7%	4.93% - 10.8%	Intra-assay: 0.940% - 11.5%, Inter-assay: 0.674% - 7.95%	25	Cabotegravir-15N, 13C, 2H2	[5][6]
GITAM Deemed to be University	Human Plasma	400 - 16,000	2.54% - 5.21%	2.54% - 5.21%	LQC: 102.85%, MQC: 97.84%, HQC: 94.27%	400	Bictegravir	[7][8]

Table 2: Performance Characteristics of RP-HPLC-Based Cabotegravir Assays

Laboratory/Study	Matrix	Linearity Range (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Reference
Unnamed Study	Pharmaceutical Dosage Form	20 - 100	0.50%	1.25%	98% - 102%	11.12	33.70	[1]
Suneetha A, et al.	Bulk and Injection Dosage Form	10 - 60	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in the performance tables.

LC-MS/MS Method for Cabotegravir in Human Plasma (Radboud University Medical Center)[3]

- Sample Preparation: Protein precipitation of plasma samples with methanol.
- Internal Standard: [2H3]-Cabotegravir.
- Chromatography:
 - System: Ultra-high performance liquid chromatography (UPLC).
 - Column: HSS T3 column with a guard column, maintained at 40 °C.
 - Mobile Phase: 65% 0.1% formic acid in water (A) and 35% 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.5 mL/min.
- Detection:
 - System: Tandem mass spectrometry (MS/MS).
 - Total Run Time: 3.0 minutes.

LC-MS/MS Method for Cabotegravir in Dried Blood Spots (Weld et al., UCLA)[5][6]

- Sample Preparation: A 3 mm spot is punched from the DBS card, followed by extraction.
- Internal Standard: Isotopically labeled Cabotegravir (Cabotegravir-15N, 13C, 2H2).
- Chromatography: Liquid chromatography.
- Detection: Tandem mass spectrometry (MS/MS).
- Validation: The assay was validated according to the 2018 Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[6]

LC-MS/MS Method for Cabotegravir in Human Plasma (GITAM Deemed to be University)[7][8]

- Sample Preparation: Details not specified, but involves spiking blank plasma with Cabotegravir standard solution.
- Internal Standard: Bictegravir.
- Chromatography:
 - System: LC-MS/MS SCIEX API4000.
 - Column: Phenomenex C18 (50 × 4.6 mm, 5.0 µm particle size).
 - Flow Rate: 0.80 mL/min.

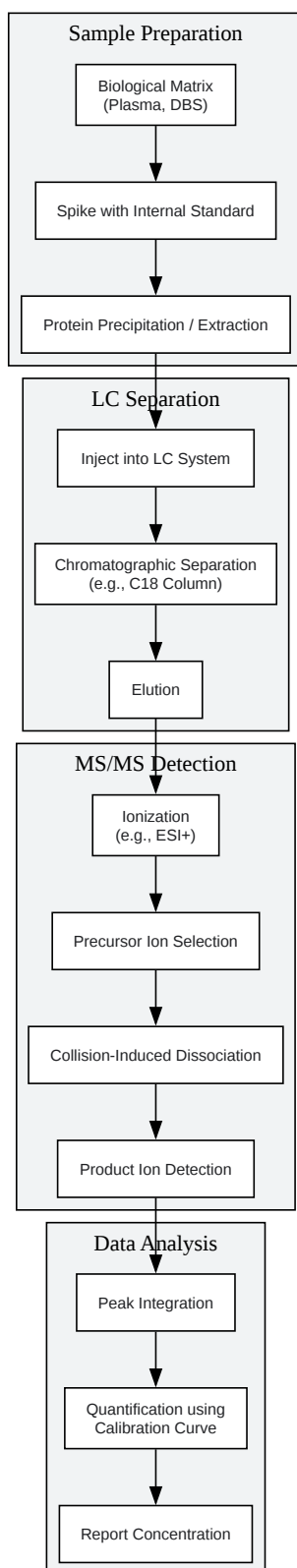
- Detection:
 - System: Tandem mass spectrometry (MS/MS) in positive ionization mode using multiple reaction monitoring.
 - Monitored Transitions: m/z 406.12 \rightarrow 142.04 for Cabotegravir and m/z 450.12 \rightarrow 160.03 for Bictegravir.

RP-HPLC Method for Cabotegravir in Pharmaceutical Dosage Form[1]

- Sample Preparation: Dissolving the pharmaceutical dosage form in a suitable solvent.
- Chromatography:
 - System: Reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Column: Shim-pack XR-ODS C18 (150 \times 4.6 mm, 5 μ m).
 - Mobile Phase: Acetonitrile and phosphate buffer (75:25 v/v, pH 3.6).
- Detection:
 - System: UV detection at 254 nm.
 - Retention Time: 2.9 minutes.
- Validation: Performed according to ICH Q2(R1) guidelines.

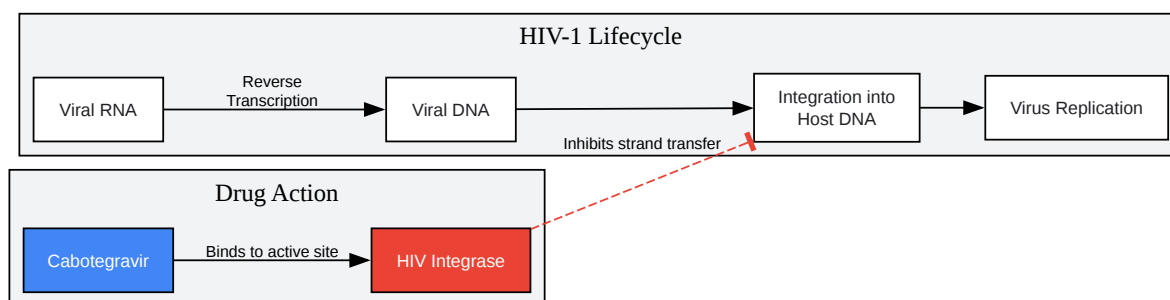
Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for Cabotegravir quantification and its mechanism of action.



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Caption: Generalized workflow for LC-MS/MS quantification of Cabotegravir.



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Caption: Cabotegravir's mechanism of action inhibiting HIV integrase.

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